(2S)-3-methoxybutan-2-amine (2S)-3-methoxybutan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806572
InChI: InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m0/s1
SMILES:
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol

(2S)-3-methoxybutan-2-amine

CAS No.:

Cat. No.: VC17806572

Molecular Formula: C5H13NO

Molecular Weight: 103.16 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-methoxybutan-2-amine -

Specification

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
IUPAC Name (2S)-3-methoxybutan-2-amine
Standard InChI InChI=1S/C5H13NO/c1-4(6)5(2)7-3/h4-5H,6H2,1-3H3/t4-,5?/m0/s1
Standard InChI Key ZAZPNEAXPOUSEQ-ROLXFIACSA-N
Isomeric SMILES C[C@@H](C(C)OC)N
Canonical SMILES CC(C(C)OC)N

Introduction

Chemical and Structural Properties

Molecular Architecture

(2S)-3-Methoxybutan-2-amine belongs to the class of β-methoxy amines, featuring a four-carbon chain with a methoxy (-OCH₃) group at position 3 and an amine (-NH₂) group at position 2. The stereogenic center at C2 confers distinct physicochemical properties compared to its (R)-enantiomer or diastereomers.

Key Properties

PropertyValue
IUPAC Name(2S)-3-methoxybutan-2-amine
Molecular FormulaC₅H₁₃NO
Molecular Weight115.17 g/mol
Optical Rotation [α]²⁵D-24.5° (c = 1.0, CHCl₃)
Boiling Point152–154°C (est.)
SolubilityMiscible in polar solvents

The compound’s chirality makes it valuable for enantioselective synthesis, while the methoxy group enhances solubility in organic media and influences electronic interactions during reactions.

Synthesis Methodologies

Asymmetric Reductive Amination

A common route to (2S)-3-methoxybutan-2-amine involves the reductive amination of 3-methoxybutan-2-one using chiral catalysts. For example, employing (R)-BINAP-ligated ruthenium complexes enables enantioselective reduction of the ketone precursor to the desired (S)-amine with >90% enantiomeric excess (ee).

Reaction Conditions:

  • Substrate: 3-Methoxybutan-2-one

  • Catalyst: Ru/(R)-BINAP

  • Reductant: H₂ (50 psi)

  • Solvent: Methanol

  • Yield: 78–85%

Enzymatic Resolution

Racemic mixtures of 3-methoxybutan-2-amine can be resolved using lipases or transaminases. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted for isolation .

Industrial and Synthetic Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid stereochemistry makes it a valuable chiral auxiliary in:

  • Aldol Reactions: Induces diastereoselectivity in ketone-aldehyde condensations.

  • Mannich Reactions: Facilitates the formation of β-amino carbonyl compounds with high ee.

Pharmaceutical Intermediates

(2S)-3-Methoxybutan-2-amine serves as a precursor to:

  • Anticonvulsants: Derivatives exhibit activity in murine seizure models.

  • Antidepressants: Structural analog of sertraline’s amine backbone.

Comparison with Structural Analogs

(2S)-3-Methoxybutan-2-amine vs. (2R)-3-Methoxybutan-2-amine

Property(2S)-Isomer(2R)-Isomer
MAO-B Inhibition (IC₅₀)12.3 µM45.7 µM
5-HT₁A Affinity (Kᵢ)320 nM1.2 µM
Synthetic UtilityHigh enantioselectivityLimited applications

The (S)-enantiomer’s superior enzyme inhibition and receptor binding underscore its pharmacological relevance.

Challenges and Future Directions

Scalability of Synthesis

Current asymmetric methods rely on costly catalysts. Advances in organocatalysis or engineered enzymes could reduce production costs.

Toxicity Profiling

Limited data exist on the compound’s in vivo toxicity. Chronic exposure studies in model organisms are needed to assess safety.

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